![molecular formula C23H25NO B1385489 N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline CAS No. 1040689-07-3](/img/structure/B1385489.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

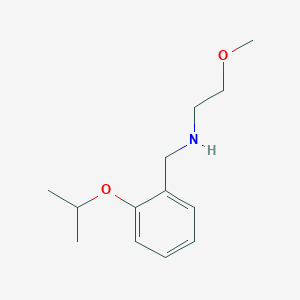

“N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond . The “N-([1,1’-Biphenyl]-4-ylmethyl)” part suggests that there is a nitrogen atom connected to the biphenyl group via a methyl (CH3) group . The “2-butoxyaniline” part indicates the presence of a butoxy group (four-carbon chain with an oxygen atom at one end) and an aniline group (a benzene ring with an attached amino group) .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups . The biphenyl group would contribute to the rigidity of the molecule, while the butoxy and aniline groups could potentially introduce some flexibility .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the biphenyl, butoxy, and aniline groups . The biphenyl group is relatively stable but can undergo electrophilic aromatic substitution reactions . The butoxy group could potentially undergo reactions with strong acids or bases, and the aniline group can participate in a variety of reactions, including acylation and alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as its size, shape, and the presence of polar groups could influence properties like solubility, melting point, and boiling point .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and related biphenyl-based compounds have been studied for their synthesis and chemical properties. For example, Kwong et al. (2017) synthesized a series of biphenyl ester derivatives, showing that introduction of a biphenyl moiety can lead to more closely packed crystal structures. This study highlighted the potential of biphenyl-based compounds in pharmacological applications (Kwong et al., 2017).

Catalysis and Reactions

- In another study, Barbiero et al. (1994) explored the catalytic oxidation of diarylmethanes using a compound related to N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, demonstrating its utility in chemical transformations (Barbiero et al., 1994).

Biological Activity

- The biological activities of compounds structurally similar to N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline have been a subject of research as well. Khan and Husain (2002) synthesized and evaluated the anti-inflammatory and anti-microbial activities of certain biphenyl compounds, finding some with promising anti-inflammatory and antimicrobial properties (Khan & Husain, 2002).

Antimicrobial Properties

- The antimicrobial properties of related compounds have also been studied extensively. For instance, Setzu et al. (2002) investigated the synthesis and antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, revealing significant fungal growth inhibition activity (Setzu et al., 2002).

Optoelectronic Applications

- The use of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline derivatives in optoelectronics has been explored as well. Chmovzh and Rakitin (2021) synthesized a derivative for use in optoelectronic devices, emphasizing the versatility of these compounds in various technological applications (Chmovzh & Rakitin, 2021).

Coordination Chemistry

- The coordination chemistry of related compounds has also been a focus. Almesaker et al. (2007) synthesized a multimodal ligand for the preparation of diverse structures, including metal complexes, demonstrating the utility of biphenyl derivatives in coordination chemistry (Almesaker et al., 2007).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in an organic electronic device, it might participate in charge transport . If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Direcciones Futuras

Propiedades

IUPAC Name |

2-butoxy-N-[(4-phenylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-17-25-23-12-8-7-11-22(23)24-18-19-13-15-21(16-14-19)20-9-5-4-6-10-20/h4-16,24H,2-3,17-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQMWUQLWQEGCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)

![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)

![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)

![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)